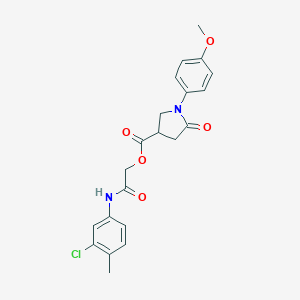
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMOP and is a pyrrolidine derivative.
作用機序
The mechanism of action of CMOP is not well understood. However, studies have suggested that CMOP may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. CMOP has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CMOP has been reported to exhibit several biochemical and physiological effects. Studies have shown that CMOP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CMOP has also been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a class of lipid mediators that play a role in inflammation. CMOP has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
実験室実験の利点と制限
The advantages of using CMOP in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using CMOP in lab experiments include its complex synthesis method, its low yield, and its limited solubility in water.
将来の方向性
There are several future directions for the research on CMOP. One direction is to explore the potential therapeutic applications of CMOP in various diseases such as cancer, inflammation, and bacterial infections. Another direction is to investigate the mechanism of action of CMOP and identify its molecular targets. Additionally, future research can focus on improving the synthesis method of CMOP and increasing its yield and solubility. Finally, the development of novel derivatives of CMOP with improved pharmacological properties can also be explored.
In conclusion, CMOP is a chemical compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-bacterial activities make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of CMOP is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylaniline with 2-oxoethyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. This reaction leads to the formation of CMOP. The purity and yield of CMOP can be improved by several purification techniques such as recrystallization and column chromatography.
科学的研究の応用
CMOP has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. CMOP has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Studies have also shown that CMOP can inhibit the growth of cancer cells and induce apoptosis. CMOP has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
特性
製品名 |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H21ClN2O5 |
分子量 |
416.9 g/mol |
IUPAC名 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-13-3-4-15(10-18(13)22)23-19(25)12-29-21(27)14-9-20(26)24(11-14)16-5-7-17(28-2)8-6-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,23,25) |
InChIキー |
VIIJTOOBRGDTOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)
![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)




